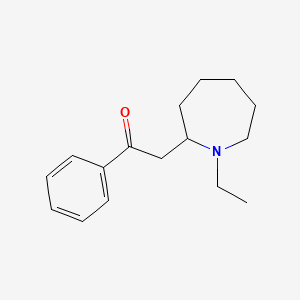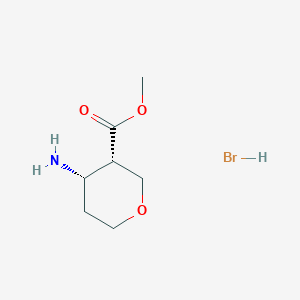
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide is a chemical compound with the molecular formula C7H14BrNO3 and a molecular weight of 240.09 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring, an amino group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride
- (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate sulfate
Uniqueness
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H14BrNO3 |
|---|---|
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H13NO3.BrH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
Clé InChI |
KDGRZZDZUMTGHO-IBTYICNHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1COCC[C@@H]1N.Br |
SMILES canonique |
COC(=O)C1COCCC1N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


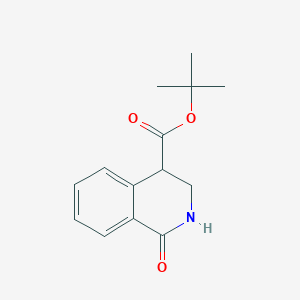
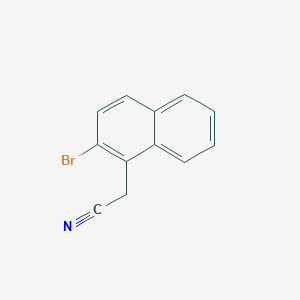
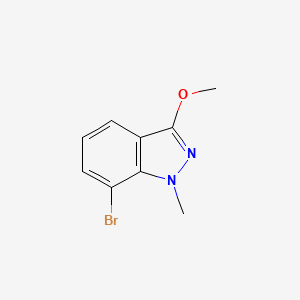
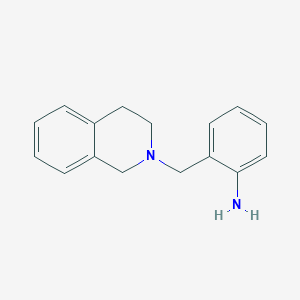

![5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11869130.png)
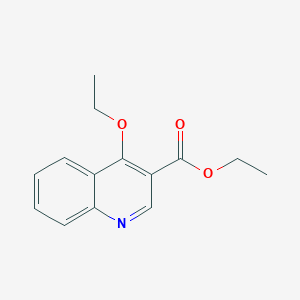
![5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869143.png)
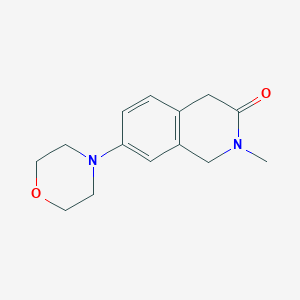
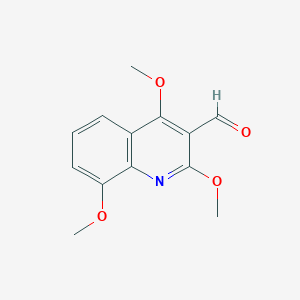
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)

